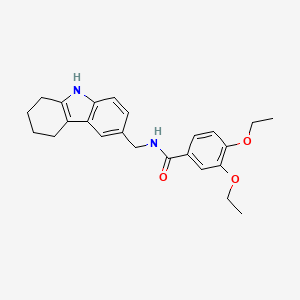

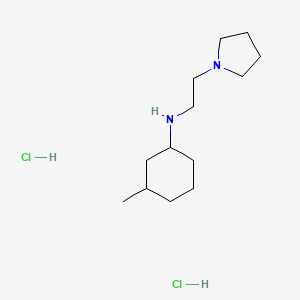

![molecular formula C6H12ClF2N B2454007 [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2490344-64-2](/img/structure/B2454007.png)

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2260935-77-9 . It has a molecular weight of 157.59 . The IUPAC name for this compound is ( (1R,2R)-2- (difluoromethyl)cyclopropyl)methanamine hydrochloride .

Physical and Chemical Properties This compound is a powder at room temperature . The InChI Code for this compound is 1S/C5H9F2N.ClH/c6-5 (7)4-1-3 (4)2-8;/h3-5H,1-2,8H2;1H/t3-,4+;/m0./s1 .

Scientific Research Applications

- Bioisosteric Replacement : The difluoromethyl group (CF₂H) serves as a bioisostere, mimicking hydrogen atoms in drug molecules. Researchers explore its incorporation into existing drugs to enhance metabolic stability, improve pharmacokinetics, and fine-tune biological activity .

- Antiviral Agents : The compound’s structural features make it a potential candidate for antiviral drug development. Scientists investigate its interactions with viral proteins and evaluate its efficacy against specific viruses .

- Nickel-Catalyzed Reactions : Researchers have demonstrated the use of difluoromethyl groups in nickel-catalyzed reactions. For instance, reductive 2-pyridination of aryl iodides can occur via selective C(sp²)–S bond cleavage of a difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) using a phosphine ligand .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with its targets through the formation of these bonds, leading to changes in the target molecules.

Biochemical Pathways

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (15759) and its form (powder) suggest that it may have good bioavailability .

properties

IUPAC Name |

[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYFVXBCHITTHD-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)

![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)